

SHP389's Role in the RAS-MAPK Signaling Cascade: A Technical Guide

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Compound of Interest

Compound Name: SHP389

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Abstract

SHP389 (also known as TNO155) is a potent and selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in the RAS-MAPK signaling pathway, a cascade frequently hyperactivated in various human cancers.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of **SHP389**, its preclinical efficacy, and detailed protocols for key experimental assays. Quantitative data are summarized in structured tables, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of **SHP389**'s role as a potential therapeutic agent.

Introduction: The RAS-MAPK Signaling Pathway and the Role of SHP2

The RAS-MAPK pathway is a crucial intracellular signaling cascade that transduces signals from extracellular growth factors to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis.[3][4] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which leads to the recruitment and activation of the small GTPase RAS. Activated RAS then triggers a downstream kinase cascade involving

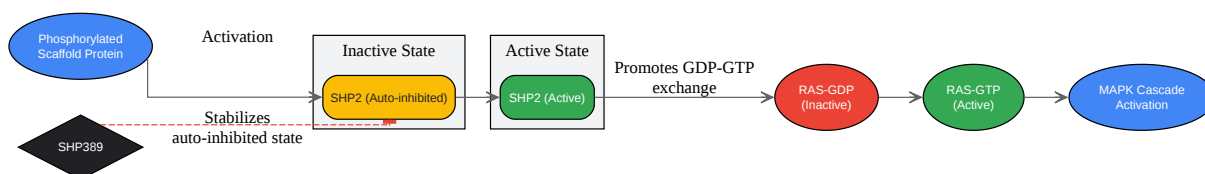
RAF, MEK, and finally, the extracellular signal-regulated kinases (ERK1/2).[4] Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression.[3]

SHP2, encoded by the PTPN11 gene, is a key positive regulator of the RAS-MAPK pathway.[1] Upon RTK activation, SHP2 is recruited to phosphorylated tyrosine residues on signaling scaffolds, where it becomes activated.[5] Activated SHP2 dephosphorylates specific substrates, an action that is crucial for the full and sustained activation of RAS and the downstream MAPK cascade.[6] Due to its critical role in this oncogenic pathway, SHP2 has emerged as a compelling target for cancer therapy.[7]

SHP389: A Potent and Selective Allosteric SHP2 Inhibitor

SHP389 is an allosteric inhibitor of SHP2, meaning it binds to a site distinct from the active site of the enzyme.[5] It occupies a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[8] This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its activation and subsequent downstream signaling.[5] By locking SHP2 in this inactive state, **SHP389** effectively blocks the propagation of signals through the RAS-MAPK pathway.[1]

Diagram: Mechanism of SHP2 Activation and Inhibition by SHP389



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Caption: Mechanism of SHP2 activation and allosteric inhibition by **SHP389**.

Quantitative Data Presentation

The following tables summarize the key quantitative data for **SHP389** (TNO155) from preclinical studies.

Table 1: In Vitro Potency of SHP389 (TNO155)

Assay Type	Target/Cell Line	IC50	Reference
SHP2 Biochemical Assay	Wild-type SHP2	0.011 µM	[9]
p-ERK Cellular Assay	KYSE520	0.008 µM	[10]
Cell Proliferation (5-day)	KYSE520	0.100 µM	[10]

Table 2: Preclinical Pharmacokinetics of TNO155

Species	Clearance (mL/min/kg)	Volume of Distribution (L/kg)	Half-life (hours)	Oral Bioavailability (%)	Reference
Mouse	24	3	2	78	[9]
Rat	15	7	8	100	[9]
Dog	4	3	9	>100	[9]
Monkey	6	4	9	60	[9]

Table 3: In Vivo Efficacy of TNO155 in Preclinical Models

Cancer Model	Treatment	Dosing Schedule	Outcome	Reference
BRAF V600E Colorectal Cancer	TNO155	20 mg/kg, twice daily	Moderate tumor growth inhibition	[1]
BRAF V600E Colorectal Cancer	TNO155 + Dabrafenib + Trametinib	10 mg/kg, twice daily	Maintained tumor stasis for >40 days	[1]
EGFR-mutant NSCLC PDX	TNO155	10 mg/kg, twice daily	-	[11]
EGFR-mutant NSCLC PDX	TNO155 + Osimertinib	10 mg/kg, twice daily	Enhanced tumor response vs single agents	[11]
Malignant Peripheral Nerve Sheath Tumors	TNO155	Not specified	Suppressed tumor cell growth	[12]
Malignant Peripheral Nerve Sheath Tumors	TNO155 + Ribociclib	Not specified	Enhanced and more durable tumor suppression	[12]
ALK-mutant Neuroblastoma	TNO155 + Ceritinib/Lorlatini b	Not specified	Enhanced anti- tumoral responses	[13]

Experimental Protocols

In Vitro SHP2 Enzymatic Assay

This protocol describes a method to determine the direct inhibitory activity of **SHP389** on SHP2 phosphatase activity using a fluorogenic substrate.

Materials:

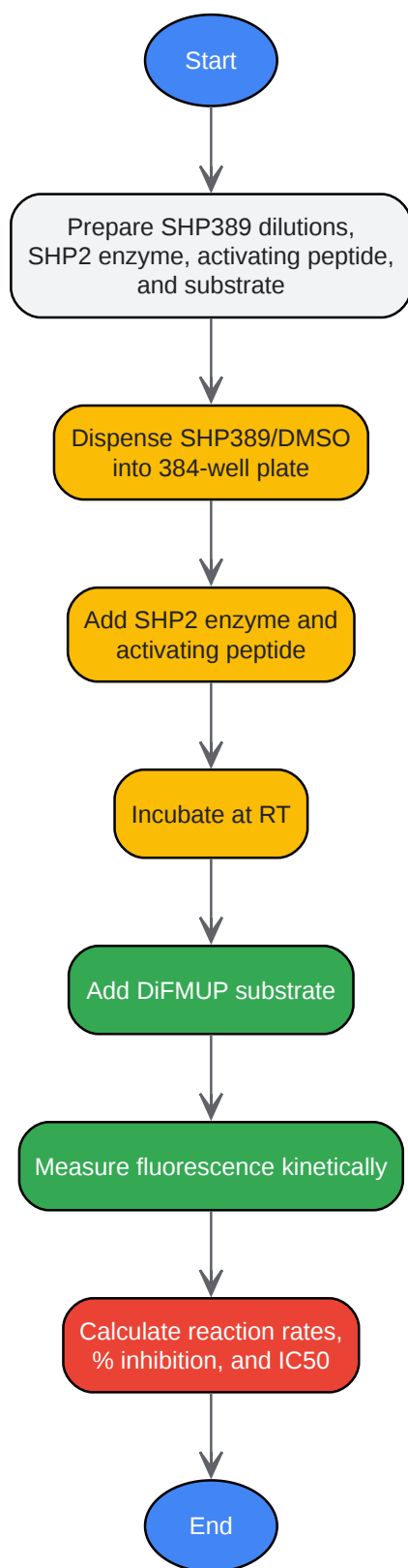
- Recombinant human SHP2 protein

- SHP2 Assay Buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT)
- SHP2 Activating Peptide (e.g., dually phosphorylated peptide from IRS-1)
- Fluorogenic substrate (e.g., DiFMUP)
- **SHP389** (dissolved in DMSO)
- 384-well assay plates
- Fluorescence plate reader

Procedure:

- Prepare a serial dilution of **SHP389** in DMSO.
- In a 384-well plate, add the **SHP389** dilutions or DMSO (vehicle control).
- Add the SHP2 enzyme and the activating peptide to the wells.
- Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding and enzyme activation.
- Initiate the enzymatic reaction by adding the fluorogenic substrate DiFMUP.
- Immediately measure the fluorescence signal at appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for DiFMUP) over time.
- Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).
- Determine the percent inhibition for each **SHP389** concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the **SHP389** concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Diagram: In Vitro SHP2 Enzymatic Assay Workflow



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Caption: Workflow for the in vitro SHP2 enzymatic assay.

Cellular Phospho-ERK (p-ERK) Western Blot Assay

This protocol details the measurement of p-ERK levels in cancer cells treated with **SHP389** to assess the inhibition of the RAS-MAPK pathway.

Materials:

- Cancer cell line with an activated RAS-MAPK pathway (e.g., KYSE520)
- Cell culture reagents
- **SHP389** (dissolved in DMSO)
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes
- Transfer buffer and apparatus
- Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
- Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- **Cell Culture and Treatment:** Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of **SHP389** or DMSO for a specified time (e.g., 2, 6, or 24 hours).

- Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Protein Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate with the primary antibody against p-ERK1/2 overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane with TBST.
- Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
- Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
- Data Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.

In Vivo Xenograft Tumor Model Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of **SHP389** in a mouse xenograft model.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Materials:

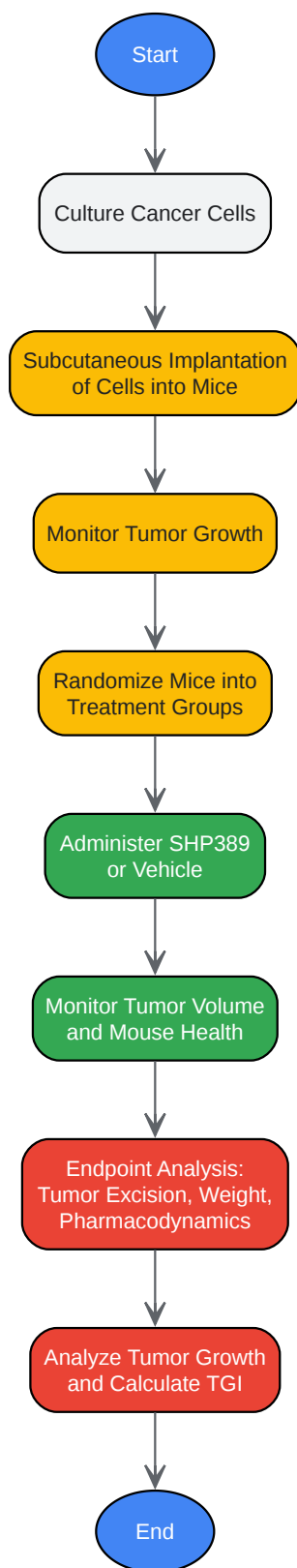
- Immunocompromised mice (e.g., nude or NSG mice)
- Cancer cell line (e.g., KYSE520)

- Matrigel (optional)
- **SHP389** formulated for oral gavage
- Vehicle control
- Calipers

Procedure:

- Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) in PBS, with or without Matrigel, into the flank of each mouse.[\[14\]](#)
- Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.[\[14\]](#)
- Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[\[15\]](#)
- Drug Administration: Administer **SHP389** or vehicle control orally according to the specified dosing schedule (e.g., daily or twice daily).[\[14\]](#)
- Monitoring: Monitor mouse body weight and general health throughout the study.
- Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumors can be weighed and processed for pharmacodynamic analysis (e.g., Western blotting for p-ERK) or histopathology.
- Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to quantify the anti-tumor effect.

Diagram: In Vivo Xenograft Study Workflow



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Caption: A typical workflow for a preclinical xenograft study.

Conclusion

SHP389 (TNO155) is a potent, selective, and orally bioavailable allosteric inhibitor of SHP2 that effectively downregulates the RAS-MAPK signaling pathway. Preclinical data demonstrate its anti-proliferative and anti-tumor activity, both as a monotherapy and in combination with other targeted agents. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of **SHP389** and other SHP2 inhibitors in various cancer models. The continued exploration of SHP2 inhibition represents a promising therapeutic strategy for cancers driven by aberrant RTK and RAS-MAPK signaling.

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